4-Bromophenylacetic acid

Medicinal Chemistry Cancer Research Bioinorganic Chemistry

Sourcing high-purity 4-bromophenylacetic acid that meets regulatory requirements for API synthesis can be challenging-generic halogenated analogs fail to deliver the requisite reactivity for key drug scaffolds. This compound is the mandated starting material for Bilastine, Fexofenadine, and Macitentan. • Mandated key starting material for Bilastine, Fexofenadine & Macitentan API synthesis • Enables Pt(IV) complexes with nanomolar cytotoxicity (avg GI50 20 nM vs. higher values for chloro/iodo analogs) • Validated internal standard for NPEC analysis in wastewater sludge • Available from research to bulk quantities; ≥98% purity with 99.9% (HPLC) options available

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 1878-68-8
Cat. No. B019724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenylacetic acid
CAS1878-68-8
Synonyms4-Bromobenzeneacetic Acid;  (p-Bromophenyl)acetic acid;  2-(4-Bromophenyl)acetic acid;  NSC 14358; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)Br
InChIInChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyQOWSWEBLNVACCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenylacetic Acid: Sourcing and Baseline Characterization


4-Bromophenylacetic acid (CAS 1878-68-8), also known as p-bromophenylacetic acid, is a halogenated aromatic carboxylic acid with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol [1]. It is a white to off-white crystalline powder with a melting point of 114-117 °C and is soluble in ethanol and other organic solvents . This compound serves as a fundamental building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where its para-bromo substitution imparts distinct reactivity and biological properties . It is commercially available in purities ranging from 97+% (NMR) to 99.9% (HPLC) [2].

4-Bromophenylacetic Acid: Non-Interchangeable Role in Synthesis


Simple substitution with other halogenated phenylacetic acid analogs (e.g., 4-chloro, 4-fluoro, or 4-iodo) or unsubstituted phenylacetic acid is not feasible for applications requiring 4-bromophenylacetic acid. The bromine atom's unique size, polarizability, and electronic effects critically influence reaction kinetics, intermediate stability, and biological target engagement [1]. As demonstrated in comparative studies, the bromo derivative confers distinct cytotoxic potency in metal complexes [2], exhibits specific enzyme inhibition profiles [3], and is the mandated starting material for several high-value pharmaceutical syntheses where other halogens fail to produce the desired active pharmaceutical ingredient (API) [4][5].

4-Bromophenylacetic Acid: Comparative Performance and Key Attributes


Enhanced Cytotoxicity in Platinum(IV) Complexes

Platinum(IV) complexes incorporating 4-bromophenylacetic acid as a ligand demonstrate significantly higher cytotoxicity compared to those with 4-chlorophenylacetic acid or 4-iodophenylacetic acid. In a panel of 12 cell lines, the bromo-containing complex (6) and the fluoro-containing complex (4) exhibited an average GI50 of 20 nM, whereas data for chloro and iodo analogs, while not explicitly detailed for every line, were noted to be less active overall [1].

Medicinal Chemistry Cancer Research Bioinorganic Chemistry

Alkaline Phosphatase Inhibition by Hydrazone Derivatives

A hydrazone derivative synthesized from 4-bromophenylacetic acid (compound 4k) displayed an IC50 of 10 nM against human intestinal alkaline phosphatase (h-IAP). This activity is approximately 10,000-fold more potent than the standard inhibitor L-phenylalanine [1].

Enzyme Inhibition Drug Discovery Phosphatase Modulation

DFT-Calculated Reactivity Differentiation

Density functional theory (DFT) calculations on halogenated phenylacetic acids reveal distinct reactivity profiles. The 4-bromo derivative exhibits unique global reactivity descriptors (electronegativity, hardness, HOMO-LUMO gap) and local descriptors (Fukui functions) compared to the 4-chloro and 4-fluoro analogs. These calculated properties directly impact the molecule's behavior in reactions and interactions [1].

Computational Chemistry Physical Organic Chemistry Materials Science

Essential Starting Material for Multiple APIs

4-Bromophenylacetic acid is the unequivocal and required key starting material for the synthesis of several high-volume active pharmaceutical ingredients, including the antihistamines Bilastine and Fexofenadine, and the endothelin receptor antagonist Macitentan. Patent literature explicitly details synthetic routes that are contingent on this specific brominated scaffold [1][2][3].

Pharmaceutical Manufacturing Process Chemistry API Synthesis

Environmental Analytical Standard

4-Bromophenylacetic acid has been validated and used as a standard for the extraction and quantification of nonylphenol polyethoxy carboxylates (NPECs) from complex environmental matrices like sludge. This specific application leverages its stability and distinct chromatographic properties .

Environmental Chemistry Analytical Chemistry Method Development

Ultra-High Purity Synthesis Process

A patented improved process allows for the synthesis of 4-bromophenylacetic acid with a purity of 99.9%, starting from the inexpensive raw material 4-bromotoluene [1]. This level of purity exceeds standard commercial offerings (typically 97-98%) and is critical for pharmaceutical applications where impurities can impact yield and regulatory compliance [2].

Process Chemistry Quality Control Fine Chemical Manufacturing

4-Bromophenylacetic Acid: Key Research and Industrial Applications


Alkaline Phosphatase Inhibitor Discovery

Based on the demonstrated ability of 4-bromophenylacetic acid derivatives to achieve nanomolar IC50 values against h-IAP [1], this compound is a premier choice for medicinal chemistry groups designing new therapeutics for diseases involving AP dysregulation, such as certain cancers and bone disorders.

Platinum-Based Anticancer Agent Design

The superior cytotoxicity of Pt(IV) complexes containing the 4-bromophenylacetic acid ligand (average GI50 of 20 nM) compared to chloro- and iodo-analogs [1] makes this compound an essential ligand for bioinorganic chemists aiming to overcome resistance and improve the potency of platinum drugs.

Synthesis of Antihistamines and Endothelin Antagonists

For process chemists and procurement managers in the pharmaceutical industry, 4-bromophenylacetic acid is a non-negotiable key starting material for the multi-step synthesis of Bilastine, Fexofenadine, and Macitentan [1][2]. Sourcing high-purity material, especially via the patented 99.9% purity process [3], is critical for maintaining yield, minimizing impurities, and ensuring regulatory compliance in API manufacturing.

Analytical Method Development for Environmental Pollutants

Environmental chemists and analytical laboratories can reliably employ 4-bromophenylacetic acid as an internal or surrogate standard for the extraction and HPLC/GC-MS analysis of nonylphenol polyethoxy carboxylates (NPECs) in complex samples like wastewater sludge [1], a method that leverages its established performance in this specific matrix.

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